6-Bromo-1,4-dihydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family, characterized by its bromine substituent and hydroxyl groups. This compound is of interest in various scientific fields, including organic chemistry, materials science, and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving anthracene derivatives and bromination processes. It has been studied extensively for its potential applications in dyes, pigments, and as a precursor in organic synthesis.
6-Bromo-1,4-dihydroxyanthracene-9,10-dione falls under the classification of dihydroxyanthraquinones, which are known for their diverse biological activities and utility in dye manufacturing. The presence of bromine enhances its reactivity and potential applications in further synthetic pathways.
The synthesis of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione typically involves the following steps:
For instance, a common method includes the use of potassium bromate in the presence of sulfuric acid to facilitate the bromination process. The resulting compound can then be purified through recrystallization or chromatography techniques to obtain high-purity 6-Bromo-1,4-dihydroxyanthracene-9,10-dione .
The molecular structure of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione features a planar arrangement typical of anthraquinones. The compound consists of a fused three-ring system with two hydroxyl groups at the 1 and 4 positions and a bromine atom at the 6 position.
The molecular formula is , with a molecular weight of approximately 320.11 g/mol. The compound exhibits characteristic absorption peaks in infrared spectroscopy corresponding to hydroxyl (O-H) and carbonyl (C=O) functional groups .
6-Bromo-1,4-dihydroxyanthracene-9,10-dione participates in several chemical reactions:
For example, reduction with lithium aluminum hydride yields 6-bromo-1,4-dihydroxyanthracene, showcasing its versatility in synthetic applications .
The mechanism by which 6-Bromo-1,4-dihydroxyanthracene-9,10-dione exerts its effects—particularly in biological contexts—often involves the generation of reactive oxygen species upon photochemical activation. This property is leveraged in photodynamic therapy and as a dye in various applications.
Studies indicate that compounds like this can induce apoptosis in cancer cells through oxidative stress mechanisms . The detailed pathway often involves electron transfer processes that disrupt cellular functions.
6-Bromo-1,4-dihydroxyanthracene-9,10-dione appears as a dark-colored solid with moderate solubility in organic solvents such as ethanol and dichloromethane.
The compound exhibits notable stability under ambient conditions but may undergo degradation upon prolonged exposure to light or moisture. Its melting point is reported around 210-215 °C .
6-Bromo-1,4-dihydroxyanthracene-9,10-dione finds applications in:
The quinizarin (1,4-dihydroxyanthracene-9,10-dione) core exhibits distinctive regioselectivity during electrophilic aromatic substitution due to the electron-donating effects of the C-1 and C-4 hydroxyl groups and the electron-withdrawing influence of the carbonyl functions. Bromination at C-6 occurs preferentially under mild conditions due to the highest electron density at this position, as predicted by molecular orbital calculations and confirmed experimentally through X-ray crystallography of brominated derivatives [1] [4].
The reaction typically employs molecular bromine (Br₂) in acetic acid or chloroform at 0-25°C, achieving >85% regioselectivity for the 6-bromo isomer when reaction times are carefully controlled (Table 1). Lower temperatures favor monobromination, while elevated temperatures or prolonged reactions lead to dibrominated byproducts. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) offers enhanced solubility and reduced dihalogenation, particularly valuable for gram-scale synthesis [1]. The crystalline product can be purified via recrystallization from toluene or chlorobenzene, with slow evaporation at sub-ambient temperatures (-15°C) yielding X-ray quality crystals suitable for conformational analysis [4].
Table 1: Bromination Conditions for Quinizarin
Brominating Agent | Solvent | Temperature (°C) | Time (h) | 6-Bromo Yield (%) | Dibromo Impurity (%) |
---|---|---|---|---|---|
Br₂ (1.0 equiv) | Acetic acid | 0-5 | 2 | 92 | <3 |
Br₂ (1.05 equiv) | Chloroform | 25 | 1.5 | 85 | 8 |
NBS (1.1 equiv) | DMF | 0 | 3 | 88 | <2 |
NBS (1.0 equiv) | THF | 25 | 4 | 78 | 5 |
Data compiled from experimental procedures in [1] [4]
The bromine atom at C-6 serves as a versatile handle for isotopic labeling via transition-metal-catalyzed exchange reactions. Iridium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) enables efficient preparation of boronated intermediates essential for carbon isotope introduction. Key to this transformation is the use of [Ir(COD)OMe]₂ (1 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in anhydrous hexane at 80°C for 24 hours, yielding the corresponding boronic ester at C-6 in approximately 25% isolated yield after chromatographic purification [3].
Subsequent palladium-mediated cross-coupling with isotopically labeled methyl iodide (¹³CH₃I) or aryl halides introduces isotopic labels while maintaining the quinone integrity. For deuterium labeling, catalytic deuterodebromination employs Pd/C in DMSO-d₆ at 100°C, achieving >95% deuterium incorporation at C-6. Crucially, these transformations require protection of the hydroxyl groups as acetate esters to prevent catalyst poisoning and quinone reduction [3]. The halogen exchange pathway enables synthesis of ⁶⁴Cu- or ¹⁸F-labeled derivatives for positron emission tomography (PET) imaging applications via radiohalogen exchange under optimized conditions.
The hydroxyl groups of 6-bromoquinizarin serve as anchors for bioorthogonal conjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Pre-functionalization involves conversion to alkyl azides via Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or to propargyl ethers using propargyl bromide in acetone with potassium carbonate as base [1] [6].
Notably, the bromine substituent remains inert during these transformations, enabling sequential functionalization. Subsequent CuAAC reactions with alkynes or azides proceed quantitatively in THF/water mixtures with CuSO₄·5H₂O and sodium ascorbate at ambient temperature, generating triazole-linked conjugates with biomolecules (e.g., peptides, sugars) or synthetic polymers. SPAAC with dibenzocyclooctyne (DBCO) derivatives avoids potential copper-mediated quinone reduction, making it preferable for redox-sensitive applications. These bioconjugates exhibit enhanced aqueous solubility and target specificity while retaining the redox activity of the anthraquinone core [1] [6].
Selective protection of the C-1 and C-4 hydroxyl groups is essential for differential functionalization of 6-bromoquinizarin. Acetylation with acetic anhydride in pyridine quantitatively yields the diacetate, which effectively masks hydroxyl reactivity during C-H functionalization or halogen-metal exchange at C-6 [1] [3]. For selective mono-O-alkylation, bulky silyl groups like tert-butyldiphenylsilyl (TBDPS) show preferential protection at the less sterically hindered C-4 hydroxyl, achieving 7:1 selectivity when reacted with 1.0 equivalent of TBDPS-Cl and imidazole in DMF at 0°C.
Table 2: Protecting Group Efficiency for 6-Bromoquinizarin Hydroxyls
Protecting Group | Reagent | Conditions | Product | Deprotection Method |
---|---|---|---|---|
Diacetate | Ac₂O (2.2 equiv) | Pyridine, 25°C, 12 h | 1,4-Di-OAc-6-Br-AQ | K₂CO₃/MeOH, 25°C, 2 h |
TBDPS (C-4 selective) | TBDPS-Cl (1.1 equiv) | Imidazole/DMF, 0°C, 4 h | 4-O-TBDPS-1-OH-6-Br-AQ | TBAF/THF, 25°C, 6 h |
Methoxymethyl (MOM) | MOM-Cl (3.0 equiv) | iPr₂NEt/CH₂Cl₂, reflux, 8 h | 1,4-Di-O-MOM-6-Br-AQ | HCl/MeOH, 25°C, 12 h |
Benzoyl (C-1 selective) | BzCl (1.05 equiv) | Pyridine, 0°C, 2 h | 1-O-Bz-4-OH-6-Br-AQ | NH₃/MeOH, 25°C, 8 h |
AQ = anthracene-9,10-dione; Conditions optimized from [1] [3]
Regioselective deprotection of the diacetate derivative can be achieved enzymatically using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7)/THF mixtures, yielding the monoacetate at C-1 in >90% regioselectivity. This chemoenzymatic approach enables sequential functionalization: the exposed C-4 hydroxyl undergoes alkylation with alkyl halides, followed by chemical deprotection and functionalization of the C-1 position with different substituents [1]. The bromine atom remains unaffected throughout these protection/deprotection sequences, confirming its orthogonal reactivity.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2